2-Amino-N,N,4-trimethylthiazole-5-sulfonamide
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Overview
Description
2-Amino-N,N,4-trimethylthiazole-5-sulfonamide is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . The presence of the sulfonamide group further enhances its potential as a pharmacologically active molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-N,N,4-trimethylthiazole-5-sulfonamide typically involves the reaction of 2-aminothiazole with sulfonamide derivatives under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonation reactions, utilizing automated reactors to ensure precise control over reaction conditions. The process often includes purification steps such as recrystallization to achieve high purity .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-N,N,4-trimethylthiazole-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: Nucleophilic substitution reactions can occur at the amino or sulfonamide groups
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenated compounds or alkylating agents are used for substitution reactions
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives
Scientific Research Applications
2-Amino-N,N,4-trimethylthiazole-5-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and antitumor properties.
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators .
Mechanism of Action
The mechanism of action of 2-Amino-N,N,4-trimethylthiazole-5-sulfonamide involves its interaction with various molecular targets. The sulfonamide group inhibits the enzyme dihydropteroate synthase, which is crucial for folate synthesis in bacteria. This inhibition leads to the disruption of bacterial growth and replication . Additionally, the thiazole ring structure allows for interactions with other biological targets, contributing to its diverse pharmacological activities .
Comparison with Similar Compounds
2-Aminothiazole: A precursor in the synthesis of various thiazole derivatives with similar biological activities.
Sulfathiazole: An antimicrobial agent with a similar sulfonamide group.
2-Amino-4-methylthiazole: Shares structural similarities and exhibits comparable biological activities
Uniqueness: 2-Amino-N,N,4-trimethylthiazole-5-sulfonamide stands out due to its unique combination of the thiazole ring and sulfonamide group, which enhances its pharmacological potential. Its ability to undergo diverse chemical reactions and its wide range of applications in various fields make it a valuable compound for scientific research and industrial applications .
Properties
Molecular Formula |
C6H11N3O2S2 |
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Molecular Weight |
221.3 g/mol |
IUPAC Name |
2-amino-N,N,4-trimethyl-1,3-thiazole-5-sulfonamide |
InChI |
InChI=1S/C6H11N3O2S2/c1-4-5(12-6(7)8-4)13(10,11)9(2)3/h1-3H3,(H2,7,8) |
InChI Key |
CTWKKJIJJNUPFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N)S(=O)(=O)N(C)C |
Origin of Product |
United States |
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